molecular formula C20H20N2O5S B2867502 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 941958-55-0

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2867502
CAS No.: 941958-55-0
M. Wt: 400.45
InChI Key: VCRALIKNWIPKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic small molecule featuring a benzamide group linked to a dimethoxyphenyl-substituted thiazole ring. This structural motif is associated with investigated biological activities, positioning the compound as a candidate for use in oncology and molecular pharmacology research. Compounds within this chemical class have been studied for their potential as Ribonucleotide Reductase (RR) inhibitors . RR is a crucial enzyme for DNA synthesis and repair, making it a significant target in cancer research . The multi-dimethoxy substitution pattern on the phenyl rings is a common feature in active compounds targeting this enzyme . Furthermore, structurally similar 1,3,4-thiadiazole and thiazole derivatives have demonstrated antitumor properties in vitro , showing activity against breast cancer cell lines such as MCF-7 and MDA-MB-231 . The suggested mechanism of action for related compounds involves the induction of apoptosis, potentially through the activation of caspases like caspase-8 . Researchers can utilize this compound as a chemical tool to explore novel therapeutic pathways and enzyme inhibition strategies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-24-15-9-8-12(10-17(15)26-3)14-11-28-20(21-14)22-19(23)13-6-5-7-16(25-2)18(13)27-4/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRALIKNWIPKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the acylation of the thiazole derivative with 2,3-dimethoxybenzoyl chloride under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory effects. Additionally, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a. N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide (Compound 5, )

  • Structural Differences : Replaces dimethoxy groups with dichlorophenyl (electron-withdrawing) and difluorobenzamide groups.
  • The target compound’s methoxy groups may instead favor hydrogen bonding or π-stacking in different targets.
  • Synthesis : Prepared via HATU-mediated coupling (22% yield), suggesting similar methodologies but lower efficiency compared to methoxy-substituted analogs .

b. 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide ()

  • Structural Differences : Simpler thiazole-benzamide scaffold with chloro substituents.
  • Activity : Exhibits anti-inflammatory and analgesic properties, highlighting the thiazole core’s versatility. The absence of methoxy groups here may reduce solubility but improve membrane permeability .

c. N-(4-{[(2,3-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide ()

  • Structural Differences : Incorporates a dimethylphenyl carbamoyl side chain, adding steric bulk.
  • Implications : The dimethyl group may hinder binding in sterically sensitive targets but improve metabolic stability compared to the target compound’s unmodified benzamide .
Cytotoxicity and Functional Group Variations

a. N-(1-(Furan-2-yl)-3-oxo-3-(p-tolylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamide (3b, )

  • Structural Differences: Replaces thiazole with a furan-propene-tolylamino hybrid structure.
  • Cytotoxicity : Tested via in vitro assays (method unspecified), with melting point (187–189°C) indicating higher crystallinity than the target compound. The furan ring may confer distinct electronic properties affecting cellular uptake .

b. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )

  • Structural Differences : Lacks the thiazole ring; instead, a phenethylamine linker connects benzamide and dimethoxyphenyl groups.
  • Functional Impact : The absence of thiazole likely reduces rigidity and binding specificity, underscoring the thiazole core’s role in molecular recognition .

Key Observations :

  • Thiazole-based derivatives generally exhibit lower synthesis yields (e.g., 22% in ) compared to non-thiazole amides (80% in ), likely due to steric challenges in thiazole functionalization.

Research Findings and Methodological Insights

  • Cytotoxicity Assays : The SRB assay () is widely used for evaluating compounds like those in , providing a robust, colorimetric method to compare cell viability across derivatives .
  • Structural Confirmation : X-ray crystallography (e.g., ) and NMR () are critical for validating thiazole-benzamide structures, ensuring accurate comparisons of substituent effects .
  • Kinase Activation : Electron-withdrawing groups (e.g., dichloro in ) may enhance kinase binding via hydrophobic interactions, whereas methoxy groups (target compound) could favor solubility for oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.